

An In-depth Technical Guide to Azetidin-3-one: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: **Azetidin-3-one**

Cat. No.: **B1332698**

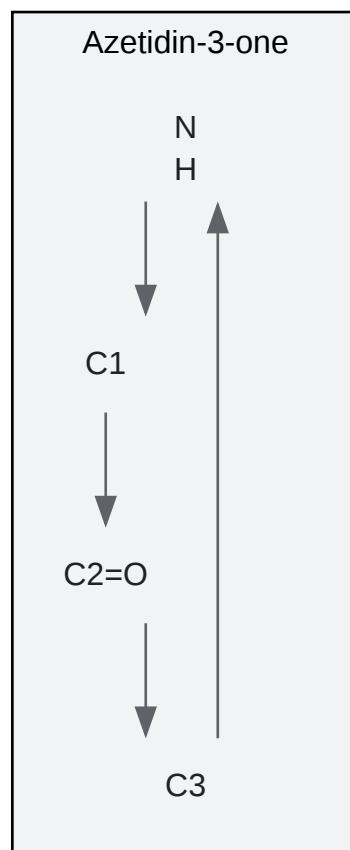
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For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-one and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. As structural isomers of the well-known β -lactams (azetidin-2-ones), these four-membered nitrogen-containing heterocycles offer a unique combination of ring strain and functionality. This strained ring system makes them versatile intermediates for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of the **azetidin-3-one** core.

Chemical Structure and Properties

Azetidin-3-one is a saturated four-membered heterocycle containing a nitrogen atom and a ketone functional group at the 3-position. The high ring strain of approximately 25.4 kcal/mol dictates much of its reactivity. The unprotected form is often handled as its more stable hydrochloride salt. For synthetic transformations, the nitrogen is commonly protected, with the tert-butoxycarbonyl (Boc) group being a frequent choice.



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Caption: Chemical structure of the **Azetidin-3-one** ring.

The properties of **Azetidin-3-one**, its hydrochloride salt, and its N-Boc protected form are summarized below for easy comparison.

Property	Azetidin-3-one	Azetidin-3-one Hydrochloride	1-Boc-3-azetidinone
Molecular Formula	C ₃ H ₅ NO	C ₃ H ₆ CINO	C ₈ H ₁₃ NO ₃
Molecular Weight	71.08 g/mol	107.54 g/mol	171.19 g/mol
CAS Number	54044-11-0	17557-84-5	398489-26-4
Appearance	-	Colorless or white crystalline solid	White to off-white crystalline powder
Melting Point	-	290-300 °C	47-51 °C
Boiling Point	-	139.7°C at 760 mmHg (Predicted)	251.3±33.0 °C (Predicted)
IUPAC Name	azetidin-3-one	azetidin-3-one;hydrochloride	tert-butyl 3-oxoazetidine-1-carboxylate
SMILES	C1C(=O)CN1	C1C(=O)CN1.Cl	C1C(=O)N(C1)C(=O)OC(C)(C)C
InChI	InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2	InChI=1S/C3H5NO.Cl H/c5-3-1-4-2-3/h4H,1-2H2;1H	InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3
¹ H NMR (CDCl ₃ , δ)	-	-	4.6 (s, 4H)
¹³ C NMR (CDCl ₃ , δ)	-	-	28.2, 66.1, 81.1, 156.4, 203.0
IR (C=O stretch)	~1780 cm ⁻¹ (strained ketone)	-	~1785 cm ⁻¹ (ketone), ~1700 cm ⁻¹ (carbamate)

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for the unprotected **Azetidin-3-one** is limited due to its instability.

Synthesis of Azetidin-3-one Derivatives

The synthesis of the **azetidin-3-one** core can be challenging. Common historical methods include the cyclization of α -amino- α' -diazo ketones, which can suffer from low yields and the use of hazardous reagents.^[1] More modern approaches, such as gold-catalyzed oxidative cyclizations, offer more flexible and safer routes.^[1]

A widely used and crucial intermediate is 1-Boc-3-azetidinone. It is typically synthesized by the oxidation of the corresponding alcohol, 1-Boc-3-hydroxyazetididine.

This protocol describes a common laboratory-scale synthesis of 1-Boc-3-azetidinone from 1-Boc-3-hydroxyazetididine.^[2]

Materials:

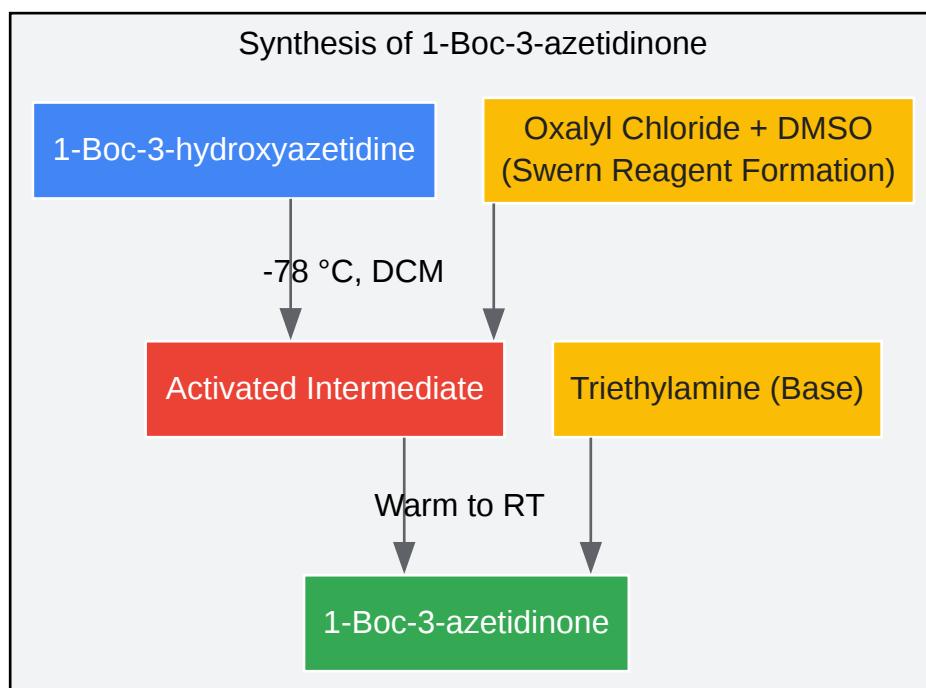
- 1-Boc-3-hydroxyazetididine
- Oxalyl chloride (or equivalent activating agent)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Standard workup reagents (water, brine, saturated sodium bicarbonate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
- A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g., 15 minutes).
- A solution of 1-Boc-3-hydroxyazetididine in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for approximately 30-60

minutes.

- Triethylamine is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
- The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Boc-3-azetidinone.
- The crude product can be purified by silica gel flash chromatography.



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Caption: Workflow for the Swern oxidation of 1-Boc-3-hydroxyazetididine.

Reactivity and Biological Significance

The reactivity of azetidines is largely driven by their significant ring strain.^[3] This makes them susceptible to ring-opening reactions under various conditions, including nucleophilic attack.^[4] ^[5] The ketone at the 3-position provides a handle for a wide range of chemical transformations, such as:

- Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.
- Reductive Amination: The ketone can be converted to an amine, providing a route to 3-aminoazetidine derivatives.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of an exocyclic double bond at the 3-position, creating versatile intermediates for further functionalization, such as Michael additions.^[6]^[7]

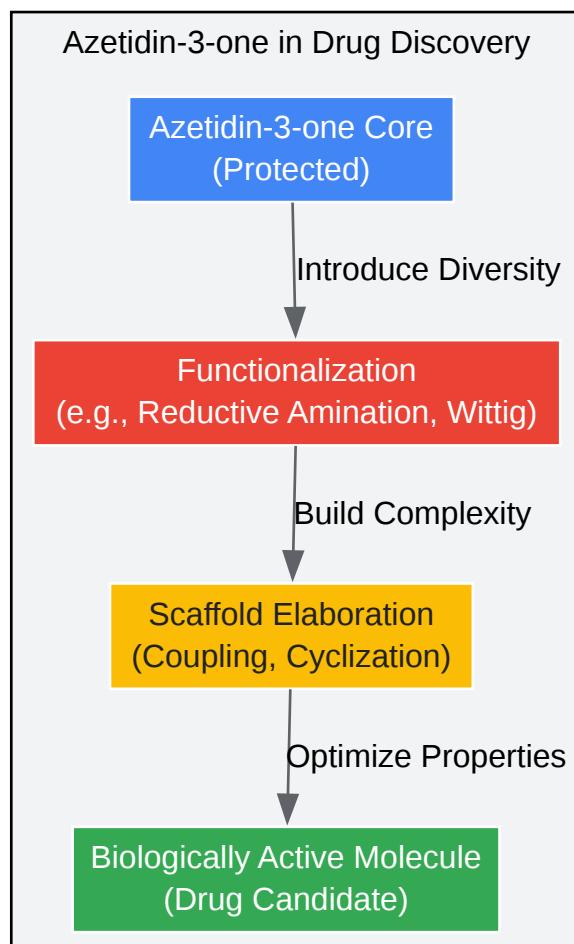
While the azetidin-2-one (β -lactam) ring is famous for its role in antibiotics like penicillins and cephalosporins, the **azetidin-3-one** scaffold serves as a valuable building block for a different range of therapeutic agents.^[8]^[9]^[10]^[11] Its rigid, three-dimensional structure is desirable for creating molecules that can fit into specific protein binding pockets.

Derivatives of **azetidin-3-one** are key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, functionalized azetidines are found in molecules with applications as:

- Anticancer agents
- Antiviral compounds
- Anti-inflammatory drugs
- Central Nervous System (CNS) active agents^[8]

The azetidine ring acts as a bioisostere for other cyclic structures and provides a means to fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

The utility of the **azetidin-3-one** core in drug development follows a logical progression from a simple building block to a complex, biologically active molecule.



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Caption: Logical flow from core structure to drug candidate.

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